4-Ethoxyphenethylamine

Übersicht

Beschreibung

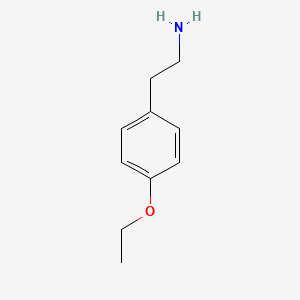

4-Ethoxyphenethylamine is an organic compound with the molecular formula C10H15NO. It is a derivative of phenethylamine, characterized by the presence of an ethoxy group attached to the benzene ring. This compound is of interest due to its structural similarity to other biologically active phenethylamines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethoxyphenethylamine can be synthesized through various methods. One common route involves the reaction of 4-ethoxybenzaldehyde with nitroethane to form 4-ethoxy-β-nitrostyrene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethoxyphenethylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated phenethylamines and other substituted products.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

4-Ethoxyphenethylamine is structurally related to other phenethylamines and has been studied for its interaction with serotonin receptors, particularly the 5-HT2A receptor. Research indicates that compounds with an alkoxy group at the 4-position, such as 4-EPEA, may exhibit enhanced potency compared to their methoxy counterparts. This is attributed to the favorable interactions within the receptor binding pocket, which can influence the compound's hallucinogenic effects .

Table 1: Comparison of Potency of Phenethylamine Derivatives

| Compound | ED50 (µmol/kg) | Notes |

|---|---|---|

| Mescaline | 25.0 | Baseline for comparison |

| Escaline | 5.0 | 5x more potent than mescaline |

| Proscaline | 8.0 | Comparable to escaline |

| This compound | TBD | Potentially higher potency due to alkoxy group |

Therapeutic Potential

The therapeutic applications of 4-EPEA are still under investigation, but its structural similarities to known psychoactive substances suggest potential uses in treating mental health disorders. The growing interest in psychedelics for therapeutic purposes has led to studies exploring compounds like 4-EPEA as possible candidates for clinical trials aimed at treating conditions such as PTSD and depression .

Case Study: Psychedelic Research Initiatives

- Study Focus : Investigating the effects of phenethylamines on mood and cognition.

- Findings : Preliminary results indicate that compounds similar to 4-EPEA may enhance mood and facilitate emotional processing, warranting further exploration into their therapeutic efficacy.

Novel Psychoactive Substances (NPS)

In recent years, there has been a surge in the identification of novel psychoactive substances (NPS) within Europe, with many being derivatives of phenethylamines. The emergence of these substances poses challenges for regulatory bodies and necessitates ongoing research into their effects and safety profiles .

Table 2: Overview of NPS Related to Phenethylamines

| Substance | Year Identified | Associated Risks |

|---|---|---|

| 4-Methylmethcathinone (4-MMC) | 2007 | Cardiovascular issues, psychosis |

| This compound | TBD | Unknown; requires further toxicological assessment |

Analytical Methods for Detection

The detection and analysis of 4-EPEA and similar compounds are crucial for forensic science and public health monitoring. Methods such as gas chromatography-mass spectrometry (GC-MS) are commonly employed to differentiate these substances in biological samples . The development of validated bioanalytical methods enhances our understanding of these compounds' pharmacokinetics and potential toxicological effects.

Key Analytical Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used for identifying and quantifying substances in biological fluids.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides high sensitivity and specificity for detecting metabolites.

Wirkmechanismus

The mechanism of action of 4-ethoxyphenethylamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at these receptors, influencing neurotransmitter release and uptake. The specific pathways and targets involved depend on the biological context and the presence of other interacting molecules .

Vergleich Mit ähnlichen Verbindungen

4-Ethoxyphenethylamine can be compared to other phenethylamine derivatives, such as:

- 4-Methoxyphenethylamine

- 4-Hydroxyphenethylamine

- 4-Methylphenethylamine

Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity to receptors, and overall biological activity .

Biologische Aktivität

4-Ethoxyphenethylamine is a compound with significant biological activity, particularly in its interaction with various neurotransmitter receptors. This article explores its receptor binding profiles, pharmacological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the phenethylamine class of compounds, characterized by a phenyl ring attached to an ethylamine chain with an ethoxy substituent at the para position. Its chemical formula is .

Receptor Interaction Profiles

Research has shown that 4-alkoxy-substituted phenethylamines, including this compound, exhibit notable affinities for several serotonin receptors, particularly the 5-HT2A receptor. The binding affinities of various derivatives have been studied extensively:

| Compound | Receptor | Binding Affinity (Ki in nM) |

|---|---|---|

| This compound | 5-HT2A | 8 - 1700 |

| This compound | 5-HT1A | ≥2700 |

| This compound | 5-HT2C | Mixed results |

| This compound | TAAR1 | Moderate |

The studies indicate that the introduction of lipophilic substituents generally enhances binding affinities at the 5-HT2A and 5-HT2C receptors while showing less effect on the 5-HT1A receptor .

Pharmacological Effects

The pharmacological activity of this compound primarily involves its agonistic effects on serotonin receptors, particularly in mediating hallucinogenic properties. The 5-HT2A receptor is particularly relevant for predicting hallucinogenic potency in humans. Compounds with higher lipophilicity and optimal structural modifications tend to exhibit increased agonistic activity .

Case Studies

- Psychedelic Effects : A study indicated that derivatives of phenethylamines with specific substitutions at the 4-position could produce psychedelic-like effects. The presence of an ethoxy group was associated with enhanced activity at the 5-HT2A receptor .

- Neurotransmitter Transporters : Another investigation assessed the inhibition potential of these compounds on norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters. Results showed that while some derivatives effectively inhibited these transporters, the specific activity of this compound varied depending on structural modifications .

Safety and Toxicology

The safety profile of this compound has not been extensively documented; however, as with many psychoactive substances, there are potential risks associated with misuse. The pharmacokinetics and metabolic stability are crucial for understanding its safety profile in human subjects .

Eigenschaften

CAS-Nummer |

56370-30-0 |

|---|---|

Molekularformel |

C10H16ClNO |

Molekulargewicht |

201.69 g/mol |

IUPAC-Name |

2-(4-ethoxyphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-12-10-5-3-9(4-6-10)7-8-11;/h3-6H,2,7-8,11H2,1H3;1H |

InChI-Schlüssel |

LGGGIJHFLLDSKJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)CCN |

Kanonische SMILES |

CCOC1=CC=C(C=C1)CCN.Cl |

Key on ui other cas no. |

62885-82-9 |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.